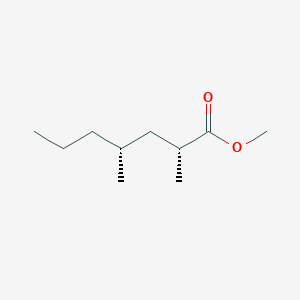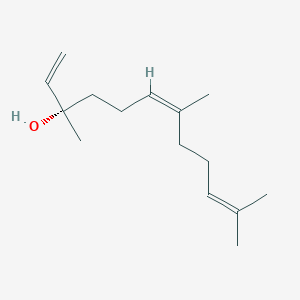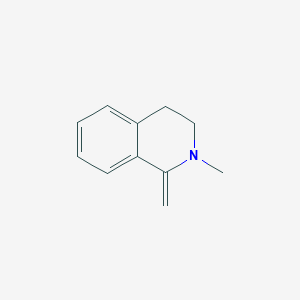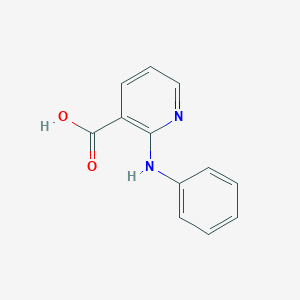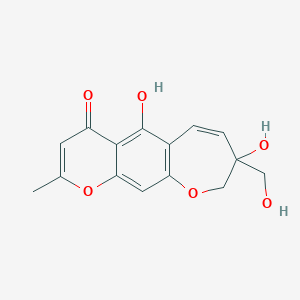
Ptaeroglycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, and the overall process .Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, possibly including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions .Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Electrooxidation Studies
- Electrooxidation of Ethylene Glycol: PtRu electrodes demonstrate a shift in current-potential curves towards more negative potentials, indicating the promoting effect of Ru on Pt. This study found CO2, glycolic acid, and possibly oxalic acid as products of electrooxidation, suggesting applications in energy conversion processes and material science (Lima et al., 2003).
Biomedical Applications
- Drug Delivery for Cancer Treatment: SWNTs conjugated with drugs like paclitaxel and functionalized with polyethylene glycol demonstrate enhanced tumor suppression in mice compared to traditional methods, highlighting potential in targeted cancer therapies (Liu et al., 2008).
Green Chemistry
- Green Reaction Media: Polyethylene glycol (PEG) offers environmentally friendly solutions in chemical reaction engineering. It can be used as a solvent in chemical reactions, as an alternative phase-transfer catalyst, and in applications like enzymatic catalysis (Chen et al., 2005).
Energy and Environmental Applications
- Photocatalytic Hydrogen Evolution: PEG-modified TiO2 photocatalysts synthesized via the sol-gel method show increased photocatalytic activity, indicating potential in renewable energy applications (Sun et al., 2008).
- CO2 Separation Technology: Blended membranes fabricated with PTMEG for CO2 separation from gases like H2, N2, and CH4 show significant potential in environmental technologies (Rabiee et al., 2015).
Nanotechnology
- Nanoparticle Synthesis and Characterization: Pt nanoparticles are explored for various applications due to their unique surface area and catalytic properties. They are significant in nanomedicine, demonstrating antimicrobial, antioxidant, and anticancer properties (Jeyaraj et al., 2019).
Novel Materials for Biosensors
- Biosensor Construction: Polythiophene-g-poly(ethylene glycol) with lateral amino groups is used as a matrix for biosensors, demonstrating potential in detecting phenolic compounds, indicating broader applications in medical diagnostics and environmental monitoring (Akbulut et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
18836-12-9 |
|---|---|
Nom du produit |
Ptaeroglycol |
Formule moléculaire |
C15H14O6 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
5,8-dihydroxy-8-(hydroxymethyl)-2-methyl-9H-pyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O6/c1-8-4-10(17)13-12(21-8)5-11-9(14(13)18)2-3-15(19,6-16)7-20-11/h2-5,16,18-19H,6-7H2,1H3 |
Clé InChI |
IVVDHMXDSFGHMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(C=C3)(CO)O)O |
SMILES canonique |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(C=C3)(CO)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



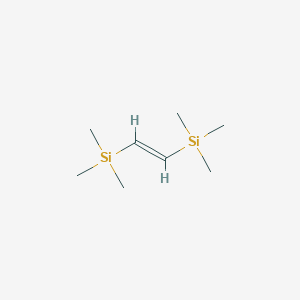
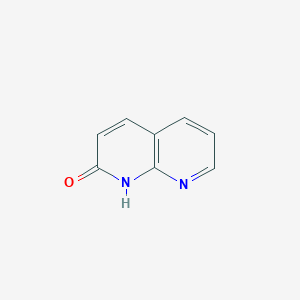
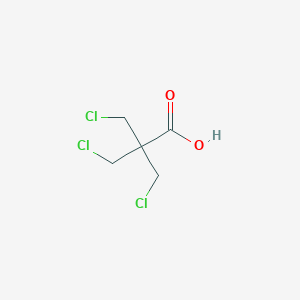
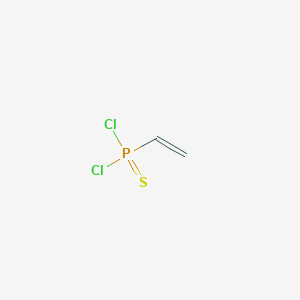
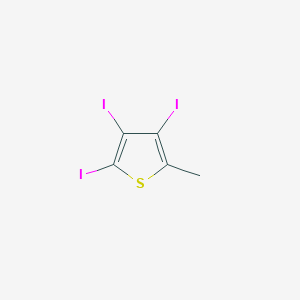
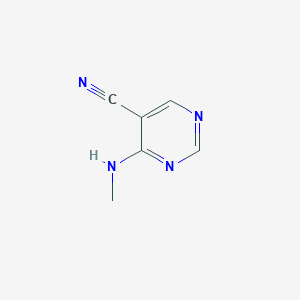
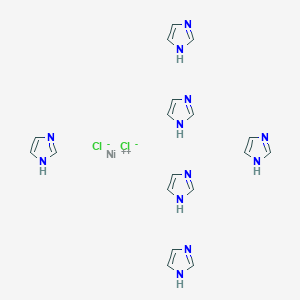
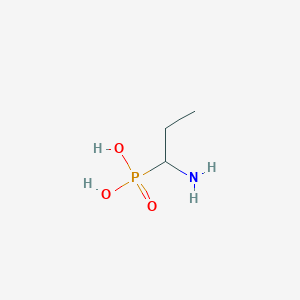
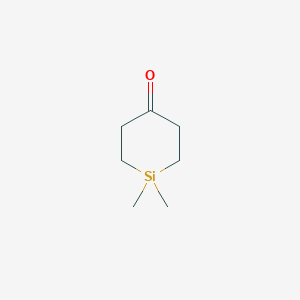
![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
